![molecular formula C20H22N4 B384484 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-93-7](/img/structure/B384484.png)
1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the linear formula C20H22N4 . It has a molecular weight of 318.425 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile are not well-documented. Sigma-Aldrich, the provider of this compound, does not collect analytical data for this product .Safety and Hazards
Future Directions
Benzimidazole derivatives, which include 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, are known to exhibit various types of biological activity . Therefore, the creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . This suggests that there may be future research directions exploring the potential applications of these compounds in medicine.
Mechanism of Action
Target of Action
The primary targets of 1-(Cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Benzimidazole derivatives, which this compound is a part of, have been known to exhibit various types of biological activity, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse pharmacological activities of benzimidazole derivatives , this compound could potentially have a wide range of effects.
properties
IUPAC Name |
1-(cyclopentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-7-14-12-19(22-15-8-3-4-9-15)24-18-11-6-5-10-17(18)23-20(24)16(14)13-21/h5-6,10-12,15,22H,2-4,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJAVIKJSMQMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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